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Introduction
Enfortumab vedotin (EN884) is a first-in-class antibody-drug conjugate (ADC) that represents a

significant advancement in the treatment of locally advanced or metastatic urothelial

carcinoma. This technical guide provides an in-depth overview of the discovery, preclinical and

clinical development, mechanism of action, and key experimental data related to enfortumab

vedotin.

Discovery and Target Identification
The development of enfortumab vedotin was initiated through the identification of a suitable

target antigen overexpressed in urothelial carcinoma. Through suppression subtractive

hybridization, Nectin-4 (also known as Poliovirus Receptor-related 4 or PVRL4) was identified

as a promising candidate.[1] Nectin-4 is a type I transmembrane protein belonging to the nectin

family of immunoglobulin-like adhesion molecules, which are involved in cell-cell adhesion.[2]

Immunohistochemical analysis of a broad panel of tumor specimens revealed high expression

of Nectin-4 in several cancers, with particularly strong to moderate expression in bladder

(60%), breast (53%), and pancreatic cancers (40-60%).[1][3] In contrast, Nectin-4 expression in

normal tissues was found to be more limited, making it an attractive target for ADC-based

therapy.[1] This differential expression profile suggested that an ADC targeting Nectin-4 could

selectively deliver a cytotoxic payload to tumor cells while minimizing off-target toxicity.
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Enfortumab Vedotin: The Antibody-Drug Conjugate
Enfortumab vedotin is composed of three key components:

A fully human monoclonal antibody (mAb): The IgG1-kappa antibody, enfortumab (also

known as ASG-22CE), is directed against Nectin-4. It is produced in Chinese hamster ovary

(CHO) cells.

A cytotoxic payload: The microtubule-disrupting agent, monomethyl auristatin E (MMAE), is a

potent synthetic antineoplastic agent.

A protease-cleavable linker: A maleimidocaproyl valine-citrulline (mc-val-cit) linker connects

the antibody to the MMAE payload. This linker is designed to be stable in the bloodstream

and to be cleaved by proteases, such as cathepsins, which are abundant in the lysosomal

compartment of cells.

The drug-to-antibody ratio (DAR) of enfortumab vedotin is approximately 3.8:1, and the

molecular weight of the conjugate is approximately 152 kDa.

Mechanism of Action
The anticancer activity of enfortumab vedotin is a multi-step process that leverages the

specificity of the antibody and the potency of the cytotoxic payload.

Binding: The enfortumab antibody component of the ADC binds with high affinity to Nectin-4

expressed on the surface of tumor cells.

Internalization: Upon binding, the ADC-Nectin-4 complex is internalized into the cell via

endocytosis.

Lysosomal Trafficking and Payload Release: The endocytic vesicle containing the ADC-

Nectin-4 complex fuses with a lysosome. Inside the acidic environment of the lysosome,

proteases cleave the valine-citrulline linker, releasing the active MMAE payload into the

cytoplasm.

Microtubule Disruption and Apoptosis: The released MMAE binds to tubulin, inhibiting its

polymerization and disrupting the microtubule network within the cell. This leads to cell cycle
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arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).

In addition to direct cytotoxicity, preclinical studies suggest that enfortumab vedotin may also

exert a "bystander effect," where the released MMAE can diffuse out of the target cell and kill

neighboring cancer cells that may not express Nectin-4. Furthermore, there is evidence that the

combination of enfortumab vedotin with a PD-1 blocking antibody can upregulate immune

function and increase antitumor activity in preclinical models.

Preclinical Development
The antitumor activity of enfortumab vedotin was extensively evaluated in multiple preclinical

cancer models.

In Vitro Studies
In vitro studies demonstrated that enfortumab vedotin could bind to cell surface-expressed

Nectin-4 with high affinity and induce dose-dependent cell death in various cancer cell lines.

In Vivo Xenograft Studies
The efficacy of enfortumab vedotin was tested in mouse xenograft models of human breast,

bladder, pancreatic, and lung cancers. Treatment with enfortumab vedotin significantly inhibited

tumor growth in 12 out of 13 models examined and resulted in tumor regression in 5 of these

models. In a mouse bladder cancer xenograft model, a single 4 mg/kg dose of enfortumab

vedotin led to complete tumor eradication in 5 out of 6 mice. These preclinical findings provided

a strong rationale for the clinical development of enfortumab vedotin.

Clinical Development
The clinical development of enfortumab vedotin has been marked by a series of successful

clinical trials that have established its efficacy and safety in patients with advanced urothelial

carcinoma.

Phase 1 and 2 Trials: EV-101 and EV-201
The initial clinical evaluation of enfortumab vedotin was conducted in the Phase 1 EV-101

study, which established the recommended Phase 2 dose of 1.25 mg/kg.
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The pivotal Phase 2 EV-201 trial was a single-arm, multicenter study that evaluated the efficacy

and safety of enfortumab vedotin in patients with locally advanced or metastatic urothelial

carcinoma who had been previously treated with platinum-based chemotherapy and a PD-1 or

PD-L1 inhibitor.

Phase 3 Trial: EV-301
The confirmatory Phase 3 EV-301 trial was a randomized, open-label study that compared

enfortumab vedotin to standard chemotherapy (docetaxel, paclitaxel, or vinflunine) in patients

with locally advanced or metastatic urothelial carcinoma who had previously received platinum-

based chemotherapy and a PD-1/L1 inhibitor. The trial met its primary endpoint, demonstrating

a significant improvement in overall survival for patients treated with enfortumab vedotin

compared to chemotherapy.

Combination Therapy: EV-103
The EV-103 trial is a Phase 1b/2 study evaluating enfortumab vedotin in combination with the

immune checkpoint inhibitor pembrolizumab and/or platinum-based chemotherapy in various

settings for urothelial carcinoma. Preliminary results have shown promising response rates for

the combination of enfortumab vedotin and pembrolizumab as a first-line treatment for cisplatin-

ineligible patients with locally advanced or metastatic urothelial carcinoma.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

enfortumab vedotin.

Table 1: Preclinical Efficacy of Enfortumab Vedotin in
Xenograft Models
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Cancer Type
Xenograft
Model

Treatment
Dose

Outcome Reference

Bladder Cancer Patient-derived
4 mg/kg (single

dose)

83% complete

tumor eradication

(5/6 mice)

Breast Cancer AG-Br7 3 mg/kg

91.3% tumor

growth inhibition

vs. control ADC

Pancreatic

Cancer
AG-Panc4 3 mg/kg

Significant tumor

growth inhibition

Lung Cancer NCI-H322M 3 mg/kg

83.6% tumor

regression vs.

control ADC

Table 2: Clinical Efficacy of Enfortumab Vedotin in
Urothelial Carcinoma
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Trial
Patient
Populati
on

Treatme
nt

Objectiv
e
Respon
se Rate
(ORR)

Complet
e
Respon
se (CR)
Rate

Median
Duratio
n of
Respon
se
(DOR)

Median
Overall
Survival
(OS)

Referen
ce

EV-201

(Cohort

1)

Previousl

y treated

with

platinum

and PD-

1/L1

inhibitor

Enfortum

ab

Vedotin

44% 12%
7.6

months
-

EV-201

(Cohort

2)

Cisplatin-

ineligible,

previousl

y treated

with PD-

1/L1

inhibitor

Enfortum

ab

Vedotin

52% 20% - -

EV-301

Previousl

y treated

with

platinum

and PD-

1/L1

inhibitor

Enfortum

ab

Vedotin

40.6% 4.9%
7.1

months

12.88

months

EV-301

Previousl

y treated

with

platinum

and PD-

1/L1

inhibitor

Chemoth

erapy
17.9% 2.7%

3.9

months

8.97
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Table 3: Pharmacokinetic Parameters of Enfortumab
Vedotin and MMAE

Parameter
Enfortumab
Vedotin (ADC)

Unconjugated
MMAE

Reference

Clearance 0.110 L/h 2.11 L/h

Elimination Half-life

(t1/2)
3.6 days 2.6 days

Time to Maximum

Concentration (Tmax)
- 1-3 days post-infusion

Steady State Reached by Cycle 1 Reached by Cycle 1

Experimental Protocols
Nectin-4 Immunohistochemistry (IHC) Protocol
While a specific detailed protocol for Nectin-4 IHC in the context of enfortumab vedotin's

development is not publicly available, a general methodology can be inferred from standard

IHC practices and the information provided in publications.

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are

deparaffinized and rehydrated.

Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the Nectin-4

antigen.

Blocking: Non-specific binding sites are blocked using a suitable blocking buffer.

Primary Antibody Incubation: The tissue sections are incubated with a primary antibody

specific for Nectin-4.

Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary

antibody is applied, followed by a detection reagent (e.g., DAB chromogen) to visualize the

antigen-antibody complex.
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Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize

cell nuclei and then mounted for microscopic examination.

Scoring: The intensity and percentage of Nectin-4 positive tumor cells are scored to

determine the expression level.

In Vivo Xenograft Model Protocol
The following is a generalized protocol for establishing and treating xenograft models based on

published preclinical studies of enfortumab vedotin.

Cell Culture and Implantation: Human cancer cell lines (e.g., breast, bladder, pancreatic,

lung) are cultured in appropriate media. A specific number of cells (e.g., 2.5 x 10^6) are

suspended in a suitable buffer and injected subcutaneously into the flank of

immunocompromised mice (e.g., SCID mice). For patient-derived xenografts (PDXs), tumor

fragments are implanted subcutaneously.

Tumor Growth Monitoring: Tumor dimensions (length and width) are measured regularly with

calipers, and tumor volume is calculated using the formula: (Width^2 x Length) / 2.

Treatment Administration: When tumors reach a predetermined size (e.g., approximately 200

mm^3), treatment with enfortumab vedotin or a control agent is initiated. The drug is

administered intravenously at specified doses and schedules.

Efficacy Evaluation: Tumor volumes are monitored throughout the study. The primary

endpoint is typically tumor growth inhibition or regression compared to the control group. At

the end of the study, tumors may be excised for further analysis.

Ethical Considerations: All animal experiments are conducted in accordance with institutional

animal care and use committee (IACUC) approved protocols.

Clinical Trial Protocol (EV-201, Cohort 1)
The following provides a summary of the protocol for the pivotal EV-201 trial (Cohort 1).

Study Design: A global, Phase 2, single-arm, multicenter study.
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Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who

were previously treated with platinum-based chemotherapy and a PD-1/L1 inhibitor.

Treatment Regimen: Enfortumab vedotin is administered at a dose of 1.25 mg/kg as an

intravenous infusion on days 1, 8, and 15 of each 28-day cycle.

Primary Endpoint: The primary endpoint is the objective response rate (ORR) as assessed

by blinded independent central review according to RECIST v1.1 criteria.

Secondary Endpoints: Key secondary endpoints include duration of response (DOR),

progression-free survival (PFS), overall survival (OS), safety, and tolerability.

Tumor Assessment: Tumor responses are evaluated at baseline and at regular intervals

throughout the study.

Safety Monitoring: Adverse events are monitored and graded according to the National

Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).
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Caption: Signaling pathway of enfortumab vedotin's mechanism of action.
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Caption: Development workflow of enfortumab vedotin.
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Caption: Generalized clinical trial workflow for enfortumab vedotin.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT356250
https://www.asco.org/abstracts-presentations/ABSTRACT356250
https://pubmed.ncbi.nlm.nih.gov/33991512/
https://pubmed.ncbi.nlm.nih.gov/33991512/
https://pubmed.ncbi.nlm.nih.gov/33991512/
https://www.benchchem.com/product/b6991221#discovery-and-development-of-en884
https://www.benchchem.com/product/b6991221#discovery-and-development-of-en884
https://www.benchchem.com/product/b6991221#discovery-and-development-of-en884
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b6991221?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6991221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

